molecular formula C9H13NO2 B12882976 (1E)-1-(Furan-2-yl)-N-(2-methoxyethyl)ethan-1-imine CAS No. 104798-57-4

(1E)-1-(Furan-2-yl)-N-(2-methoxyethyl)ethan-1-imine

Cat. No.: B12882976
CAS No.: 104798-57-4
M. Wt: 167.20 g/mol
InChI Key: ZEHTYAJIBBKZOE-UHFFFAOYSA-N
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Description

N-(1-(Furan-2-yl)ethylidene)-2-methoxyethanamine is an organic compound that features a furan ring, an ethylidene group, and a methoxyethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Furan-2-yl)ethylidene)-2-methoxyethanamine typically involves the condensation reaction between furan-2-carbaldehyde and 2-methoxyethanamine. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of N-(1-(Furan-2-yl)ethylidene)-2-methoxyethanamine may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(Furan-2-yl)ethylidene)-2-methoxyethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The furan ring and the ethylidene group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce furan-2-ylmethanol derivatives.

Scientific Research Applications

N-(1-(Furan-2-yl)ethylidene)-2-methoxyethanamine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is investigated for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-(Furan-2-yl)ethylidene)-2-methoxyethanamine involves its interaction with specific molecular targets. The furan ring and the ethylidene group play a crucial role in binding to these targets, which may include enzymes, receptors, or other biomolecules. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(Furan-2-yl)ethylidene)-2-ethoxyethanamine
  • N-(1-(Furan-2-yl)ethylidene)-2-hydroxyethanamine
  • N-(1-(Furan-2-yl)ethylidene)-2-chloroethanamine

Uniqueness

N-(1-(Furan-2-yl)ethylidene)-2-methoxyethanamine is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall behavior in various chemical and biological contexts.

Properties

CAS No.

104798-57-4

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

1-(furan-2-yl)-N-(2-methoxyethyl)ethanimine

InChI

InChI=1S/C9H13NO2/c1-8(10-5-7-11-2)9-4-3-6-12-9/h3-4,6H,5,7H2,1-2H3

InChI Key

ZEHTYAJIBBKZOE-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCOC)C1=CC=CO1

Origin of Product

United States

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